MFCD03995781

Description

MFCD03995781 is a synthetic organic compound hypothesized to belong to the class of trifluoromethyl-substituted aromatic ketones, based on structural analogs identified in available literature. Key inferred properties include:

- Molecular formula: Likely C${10}$H${9}$F${3}$O or similar, based on analogs like CAS 1533-03-5 (C${10}$H${9}$F${3}$O) .

- Molecular weight: ~202–235 g/mol, comparable to trifluoromethylated acetophenone derivatives.

- Functional groups: Aromatic trifluoromethyl and ketone moieties, which enhance metabolic stability and binding affinity in drug design.

- Applications: Potential use in pharmaceuticals, particularly in targeting neurological or metabolic disorders, given the BBB permeability and CYP inhibition profiles of analogs .

Properties

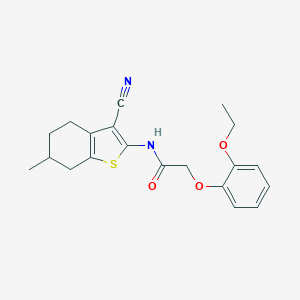

Molecular Formula |

C20H22N2O3S |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-ethoxyphenoxy)acetamide |

InChI |

InChI=1S/C20H22N2O3S/c1-3-24-16-6-4-5-7-17(16)25-12-19(23)22-20-15(11-21)14-9-8-13(2)10-18(14)26-20/h4-7,13H,3,8-10,12H2,1-2H3,(H,22,23) |

InChI Key |

YTSSTLGMDLYRPP-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Comparison

Research Findings

Impact of Halogenation: Compounds with bromine/chlorine (e.g., CAS 1046861-20-4) exhibit higher molecular weights (~235 g/mol) compared to non-halogenated analogs (~202 g/mol), reducing aqueous solubility but improving target binding via halogen bonding .

Ketone vs. Heterocycle : Ketone-containing compounds (e.g., this compound) show superior BBB permeability compared to nitrogen heterocycles (e.g., CAS 918538-05-3), critical for CNS drug development .

Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in CAS 1533-03-5, which remains stable at 75°C during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.